molecular formula C7H8N2O3 B065732 ethyl 4-formyl-1H-pyrazole-3-carboxylate CAS No. 179692-09-2

ethyl 4-formyl-1H-pyrazole-3-carboxylate

Cat. No. B065732
Key on ui cas rn: 179692-09-2
M. Wt: 168.15 g/mol
InChI Key: UEQLAZGHIUZUEO-UHFFFAOYSA-N
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Patent
US09394296B2

Procedure details

To a suspension of ethyl 4-formyl-1H-pyrazole-5-carboxylate (SM2-B, 19 g, 115 mmol) in a solution of MeOH (76 ml) and water (130 mL) was added NaOH (14 g, 345 mmol) in water (130 mL) at 0° C. The reaction mixture was warmed to rt and stirred for 2 h. The solution was adjusted to pH of 1 with concentrated hydrochloride. The solid was collected, washed with water (50 mL), and dried in air to give the product (4-B) (12 g, 75%) as a light yellow solid. 1H NMR (300 MHz, DMSO): δ 8.45 (s, 1H), 10.29 (s, 1H). LC-MS (M+H)+=141.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[N:5][NH:6][C:7]=1[C:8]([O:10]CC)=[O:9])=[O:2].CO.[OH-].[Na+].Cl>O>[CH:1]([C:3]1[CH:4]=[N:5][NH:6][C:7]=1[C:8]([OH:10])=[O:9])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(=O)C=1C=NNC1C(=O)OCC
Name
Quantity
76 mL
Type
reactant
Smiles
CO
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C=1C=NNC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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